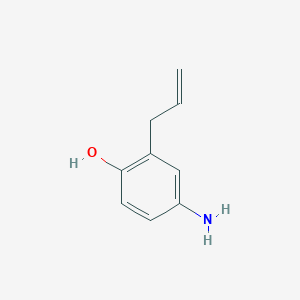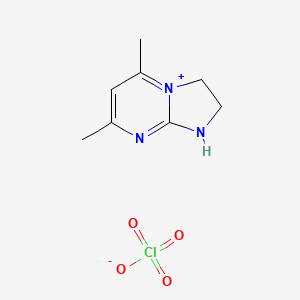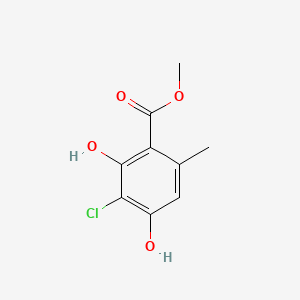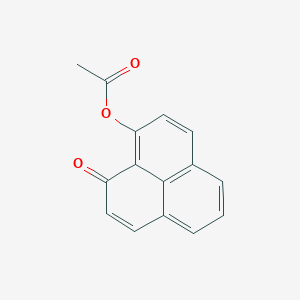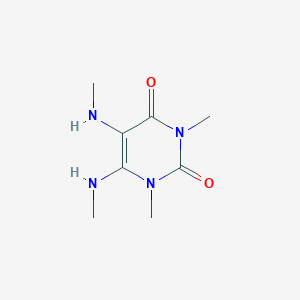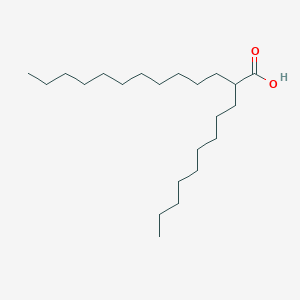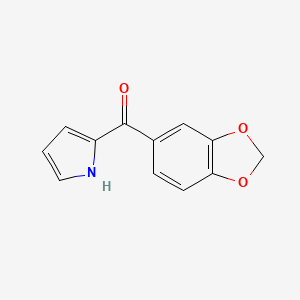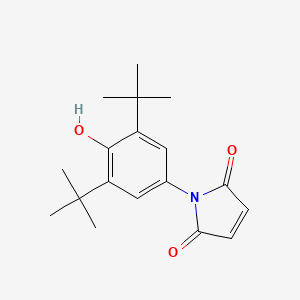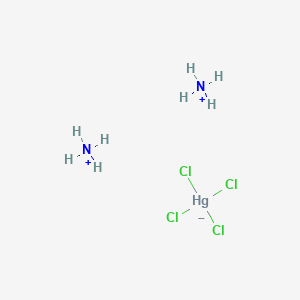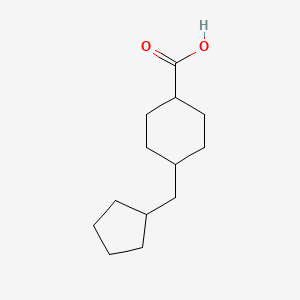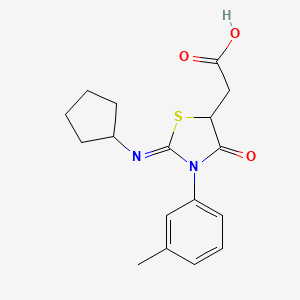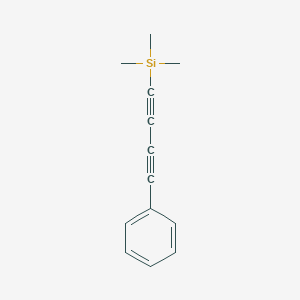
Silane, trimethyl(4-phenyl-1,3-butadiynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a trimethylsilyl group attached to a 4-phenyl-1,3-butadiyne moiety. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by distillation or chromatography.
Analyse Chemischer Reaktionen
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride.
Substitution reagents: Halogens, organometallic compounds.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The 4-phenyl-1,3-butadiyne moiety provides a conjugated system that can undergo various transformations, including cycloaddition and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Silane, trimethyl(4-phenyl-1,3-butadiynyl)- can be compared with other similar compounds such as:
Trimethyl(phenylethynyl)silane: This compound has a similar structure but lacks the additional alkyne group, making it less versatile in certain reactions.
Trimethyl(phenyl)silane: This compound lacks the alkyne functionality, limiting its applications in polymerization and cycloaddition reactions.
The uniqueness of Silane, trimethyl(4-phenyl-1,3-butadiynyl)- lies in its ability to undergo a wide range of chemical reactions due to the presence of both the trimethylsilyl group and the 4-phenyl-1,3-butadiyne moiety, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
38177-56-9 |
|---|---|
Molekularformel |
C13H14Si |
Molekulargewicht |
198.33 g/mol |
IUPAC-Name |
trimethyl(4-phenylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C13H14Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3 |
InChI-Schlüssel |
CGPGUPRIFVMUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


